Cas no 2757874-10-3 (tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate)

tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate
- EN300-28229314
- 2757874-10-3
- tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate
-
- インチ: 1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-10(7-9-17)12(18)13(19)16-11-4-5-11/h10-12,18H,4-9H2,1-3H3,(H,16,19)
- InChIKey: BUFZVNARQJMFJJ-UHFFFAOYSA-N
- ほほえんだ: OC(C(NC1CC1)=O)C1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 298.18925731g/mol
- どういたいしつりょう: 298.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 78.9Ų
tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229314-1.0g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-28229314-0.5g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 95.0% | 0.5g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-28229314-5g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 5g |
$4349.0 | 2023-09-09 | ||
Enamine | EN300-28229314-0.05g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 95.0% | 0.05g |
$1261.0 | 2025-03-19 | |
Enamine | EN300-28229314-2.5g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 95.0% | 2.5g |
$2940.0 | 2025-03-19 | |
Enamine | EN300-28229314-5.0g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 95.0% | 5.0g |
$4349.0 | 2025-03-19 | |
Enamine | EN300-28229314-10.0g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 | |
Enamine | EN300-28229314-0.25g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 95.0% | 0.25g |
$1381.0 | 2025-03-19 | |
Enamine | EN300-28229314-0.1g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 95.0% | 0.1g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-28229314-1g |
tert-butyl 4-[(cyclopropylcarbamoyl)(hydroxy)methyl]piperidine-1-carboxylate |
2757874-10-3 | 1g |
$1500.0 | 2023-09-09 |
tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate (CAS No. 2757874-10-3)
Tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate, a compound with the CAS number 2757874-10-3, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structure of this molecule is characterized by its intricate arrangement of functional groups, which contributes to its unique chemical and biological properties.
The molecular formula of tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate can be described as C₁₄H₂₃NO₄. This formula highlights the presence of multiple functional groups, including a tert-butyl group, a cyclopropylcarbamoyl moiety, and a hydroxymethyl group, all of which are attached to a piperidine ring. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target various diseases. Among these agents, small molecules that can modulate biological pathways have shown great promise. Tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate is one such molecule that has been extensively studied for its potential therapeutic applications.
One of the most intriguing aspects of this compound is its ability to interact with biological targets in a highly specific manner. The piperidine ring, in particular, is known for its ability to mimic natural biomolecules and thereby interfere with disease-causing pathways. Additionally, the presence of the cyclopropylcarbamoyl group enhances the molecule's binding affinity to its target proteins. This specificity makes tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate an attractive candidate for drug development.
Recent studies have demonstrated that this compound exhibits potent activity against several disease models. For instance, research has shown that it can inhibit the growth of cancer cells by interfering with key signaling pathways involved in tumor progression. Furthermore, preclinical studies have indicated that it may have therapeutic potential in treating neurological disorders by modulating neurotransmitter activity.
The synthesis of tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate is a complex process that requires careful optimization to ensure high yield and purity. The synthesis typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropylcarbamoyl group, and the addition of the hydroxymethyl group. Each step must be meticulously controlled to avoid unwanted side reactions and to ensure the final product meets the required specifications.
The role of computational chemistry in the study of this compound cannot be overstated. Advanced computational methods have been employed to predict the biological activity and pharmacokinetic properties of tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate before it is synthesized in the laboratory. These methods include molecular dynamics simulations, quantum mechanical calculations, and machine learning algorithms. By leveraging these computational tools, researchers can gain valuable insights into how this compound interacts with biological targets and how it might be optimized for therapeutic use.
In conclusion, tert-butyl 4-(cyclopropylcarbamoyl)(hydroxy)methylpiperidine-1-carboxylate (CAS No. 2757874-10-3) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and biological activity make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics.
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